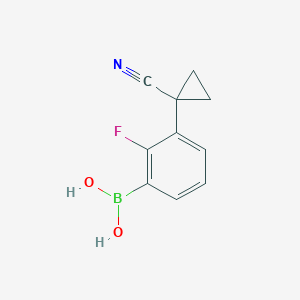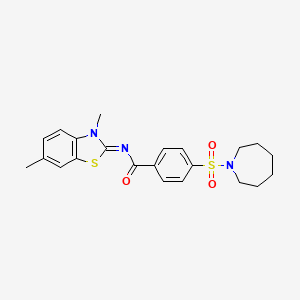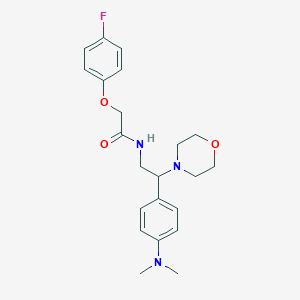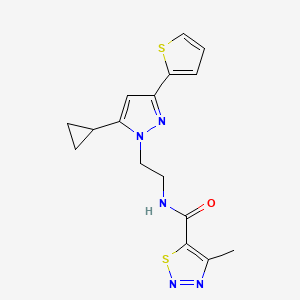
3-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid (CCFBA) is a boronic acid derivative that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug discovery. CCFBA is a small molecule that can be synthesized using various methods and has been shown to exhibit promising biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Facile Synthesis and Halodeboronation
One significant application involves the facile synthesis of bromo and chloro derivatives through halodeboronation reactions. The synthesis of 2-bromo-3-fluorobenzonitrile via bromodeboronation of 2-cyano-6-fluorophenylboronic acid exemplifies this process, demonstrating the compound's utility in generating aryl halides with good to excellent yields. This method's scalability and generality underscore its potential in organic synthesis and material science (Szumigala et al., 2004).
Rhodium-Catalyzed Annulation Reactions
The compound has been utilized in rhodium-catalyzed annulation reactions with alkynes and strained alkenes, leading to the formation of indenones, indanones, and even benzotropone. Such reactions highlight the compound's role in constructing complex cyclic skeletons, essential for developing new pharmaceuticals and materials (Miura & Murakami, 2005).
Preparation of Boronic Acid Derivatives
Research also includes the preparation of derivatives like 4-(2-Bromoacetyl)-3-fluorophenylboronic acid, showing the compound's versatility in generating functionalized boronic acids. These derivatives are crucial for further chemical transformations and have applications in creating more complex molecules (Liu Zao, 2005).
Sugar Recognition Sensors
Another notable application is in the design of boronic acid fluorophore/beta-cyclodextrin complex sensors for selective sugar recognition in water. This demonstrates the compound's potential in developing diagnostic tools and sensors, particularly in glucose monitoring, which is crucial for diabetes management (Tong et al., 2001).
Chiral Auxiliary and Protecting Group
The compound serves as an efficient chiral auxiliary in cyclopropanation of alkenylboronic esters, enabling the separation of diastereoisomers and subsequent transformations. This application is vital for synthesizing boron-containing functionalized bicyclopropanes, highlighting its importance in stereochemical control and synthesis of complex organic molecules (Luithle & Pietruszka, 2000).
Propiedades
IUPAC Name |
[3-(1-cyanocyclopropyl)-2-fluorophenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BFNO2/c12-9-7(10(6-13)4-5-10)2-1-3-8(9)11(14)15/h1-3,14-15H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQZJOXEWXYOFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C2(CC2)C#N)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid | |
CAS RN |
2096341-54-5 |
Source


|
| Record name | 3-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Dimethoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2635275.png)


![3,4,5-trimethoxy-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2635281.png)



![[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2635287.png)
![Ethyl 2-[methyl-[3-(methylamino)propanoyl]amino]acetate;hydrochloride](/img/structure/B2635291.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-methoxynicotinamide](/img/structure/B2635292.png)


